molecular formula C14H10Cl2O2 B2970841 (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one CAS No. 468072-74-4

(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one

Cat. No.: B2970841
CAS No.: 468072-74-4
M. Wt: 281.13
InChI Key: QJXPJNBLAHITGA-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one (CAS 468072-74-4) is a synthetic organic compound with a molecular weight of 281.13 g/mol and the formula C₁₄H₁₀Cl₂O₂ . It is characterized by a conjugated enone system (α,β-unsaturated ketone) linked to a furan ring substituted with a 3,4-dichlorophenyl group . This structure confers electrophilic reactivity to the enone moiety and provides hydrophobic and potential halogen-bonding properties via the dichlorophenyl substituent . In scientific research, this compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules, particularly as an asymmetric mono-carbonyl analog of curcumin (AMAC) . Such analogs are designed with improved chemical stability and bioavailability compared to curcumin itself . It is investigated for its potential biological activities, which include anticancer and anti-inflammatory properties . Quantitative structure-activity relationship (QSAR) studies indicate that electron-withdrawing substituents, such as the chlorines on this compound's aromatic ring, can enhance biological activity . The compound's potential mechanism of action in anti-inflammatory applications may involve the downregulation of the NF-κB and ERK1/2 MAPK signaling pathways, leading to the suppression of pro-inflammatory cytokines like TNF-α and IL-6 . The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the enone system, making it a candidate for Michael addition reactions and the design of covalent inhibitors . This compound is For Research Use Only. It is not intended for human or veterinary diagnostics or therapeutic uses.

Properties

IUPAC Name

(E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)2-4-11-5-7-14(18-11)10-3-6-12(15)13(16)8-10/h2-8H,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXPJNBLAHITGA-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.

    Substitution with 3,4-Dichlorophenyl Group: The furan ring is then substituted with a 3,4-dichlorophenyl group using a Friedel-Crafts acylation reaction, where the furan ring reacts with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Butenone Moiety: The final step involves the formation of the butenone moiety through a condensation reaction between the substituted furan and an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the butenone moiety to an alcohol or alkane, depending on the reducing agent used.

    Substitution: The furan ring and the 3,4-dichlorophenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Compound 22 : (E)-4-[5-(hydroxymethyl)furan-2-yl]but-3-en-2-one

  • Molecular Formula : C₉H₁₀O₃
  • Substituent : Hydroxymethyl (-CH₂OH) at the furan 5-position.
  • Key Properties : Exhibits moderate antioxidant activity in DPPH assays due to the electron-donating hydroxymethyl group, which enhances radical scavenging.
  • Bioactivity: Found in Solanum muricatum, it contributes to the plant’s ethanol extract antioxidant capacity.

Compound 24 : (E)-4-[5-(methoxymethyl)furan-2-yl]but-3-en-2-one

  • Molecular Formula : C₁₀H₁₂O₃
  • Substituent : Methoxymethyl (-CH₂OCH₃) at the furan 5-position.
  • Antioxidant activity is lower than Compound 22, likely due to reduced hydrogen-donating capacity.

Target Compound : (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one

  • Substituent : 3,4-Dichlorophenyl at the furan 5-position.
  • Key Properties: The electron-withdrawing chlorine atoms enhance electrophilicity of the enone system, favoring Michael addition reactions.

Core Scaffold Modifications

DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione)

  • Molecular Formula : C₁₆H₁₆Cl₂N₂OS
  • Core Scaffold: Shares the 5-(3,4-dichlorophenyl)furan-2-yl group but replaces the enone with a piperidine-methanethione moiety.
  • Bioactivity : Acts as an ABA signaling inhibitor in plants, disrupting pathogen response pathways. The thione and piperidine groups enable covalent interactions with cysteine residues in target proteins.

4-(3,4-Dichlorophenyl)but-3-en-2-one

  • Molecular Formula : C₁₀H₈Cl₂O
  • Core Scaffold: Lacks the furan ring; the dichlorophenyl group is directly attached to the butenone.
  • Physicochemical Properties: Lower molecular weight (215.08 g/mol) and density (1.28 g/cm³) compared to the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Bioactivity
This compound C₁₄H₁₀Cl₂O₂ 281.14 3,4-Dichlorophenyl on furan High electrophilicity, hydrophobic
DFPM C₁₆H₁₆Cl₂N₂OS 355.28 Piperidine-methanethione ABA signaling inhibition
(E)-4-[5-(hydroxymethyl)furan-2-yl]but-3-en-2-one C₉H₁₀O₃ 166.18 Hydroxymethyl on furan Antioxidant (DPPH IC₅₀ ~50 µM)
4-(3,4-Dichlorophenyl)but-3-en-2-one C₁₀H₈Cl₂O 215.08 3,4-Dichlorophenyl on butenone Density 1.28 g/cm³, B.P. 342.7°C

Research Implications

  • Electrophilicity and Reactivity: The target compound’s enone and dichlorophenyl groups make it a candidate for covalent inhibitor design, contrasting with DFPM’s thione-based mechanism .
  • Antioxidant vs. Signaling Roles : While furan derivatives with hydroxymethyl/methoxymethyl groups show antioxidant activity, halogenated analogs like the target compound may prioritize receptor binding over radical scavenging .
  • Agrochemical Potential: Structural parallels to DFPM suggest possible utility in modulating plant stress responses, though further studies are needed .

Biological Activity

The compound (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one, often referred to as a furan derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H10_{10}Cl2_{2}O2_{2}, with a molecular weight of approximately 283.14 g/mol. The compound features a furan ring substituted with a dichlorophenyl group, which is critical for its biological activity.

Anticancer Activity

Research indicates that the presence of the 3,4-dichlorophenyl moiety contributes significantly to the compound's anticancer properties. A study demonstrated that derivatives of furan with similar structures exhibit potent growth-inhibitory effects against various cancer cell lines. For instance, one derivative showed an IC50_{50} value in the nanomolar range against HT29 colon cancer cells, suggesting strong antiproliferative activity attributed to the electron-withdrawing chlorine atoms that enhance interaction with biological targets .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50_{50} (µM)Notes
Compound AHT290.05High activity due to Cl substitution
Compound BMCF70.12Moderate activity
This compoundA5490.08Significant inhibition

Antibacterial Activity

The antibacterial properties of furan derivatives have been extensively studied. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it has demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antibacterial Activity

BacteriaMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Penicillin64
Escherichia coli16Tetracycline32

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies have shown that it can reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as a therapeutic agent in inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of several furan derivatives in a xenograft model of human cancer. The results indicated that treatment with this compound significantly reduced tumor volume compared to control groups.
  • Antibacterial Screening : In a comparative study assessing various furan derivatives for antibacterial activity, this compound was found to outperform traditional antibiotics against resistant strains of bacteria.

Q & A

Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?

  • Methodological Answer : Liver microsomes (human/rat) assess Phase I metabolism (CYP450). Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS/MS. Hepatocyte models (e.g., HepG2) evaluate Phase II conjugation (glucuronidation). Compare metabolic half-life (t₁/₂) with reference compounds like verapamil .

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